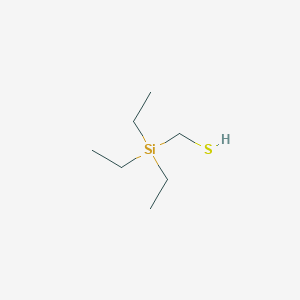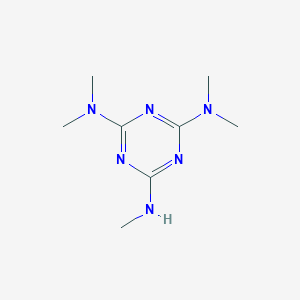![molecular formula C13H20O4Si B108072 Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester CAS No. 15964-85-9](/img/structure/B108072.png)
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester, also known as Anisole-4-trimethylsilyloxymethyl acetate, is a chemical compound that belongs to the class of organic compounds known as acetate esters. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a protecting group for various functional groups in organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester. However, it is believed to be relatively non-toxic and has low levels of toxicity in animal studies.
Advantages And Limitations For Lab Experiments
The advantages of using acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester in lab experiments include its high purity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for research on acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the exploration of its potential use as a protecting group for various functional groups in organic compounds. Additionally, research could be conducted to explore its potential use in the development of new materials such as polymers and coatings.
Synthesis Methods
The synthesis of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester can be achieved through the reaction of anisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to produce the final product.
Scientific Research Applications
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the development of new materials such as polymers and coatings.
properties
CAS RN |
15964-85-9 |
|---|---|
Product Name |
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester |
Molecular Formula |
C13H20O4Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
methyl 2-(4-methoxy-3-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-11-7-6-10(9-13(14)16-2)8-12(11)17-18(3,4)5/h6-8H,9H2,1-5H3 |
InChI Key |
DQBZZPQHYXKMKT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)O[Si](C)(C)C |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)O[Si](C)(C)C |
synonyms |
[4-Methoxy-3-(trimethylsiloxy)phenyl]acetic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



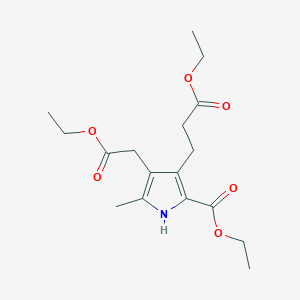
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
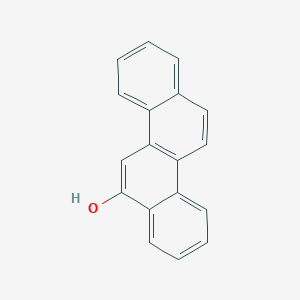
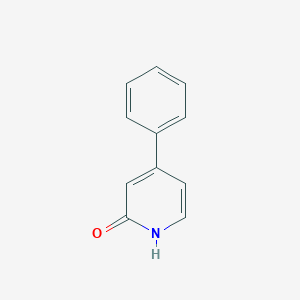
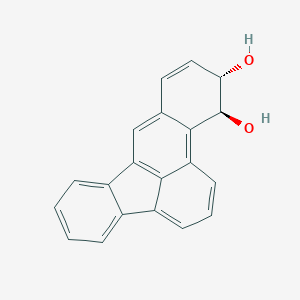
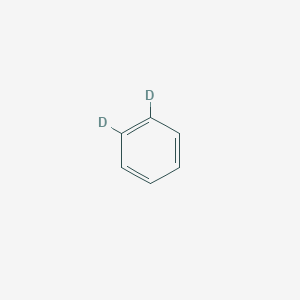
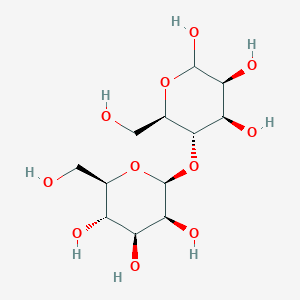

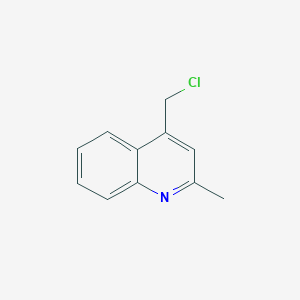
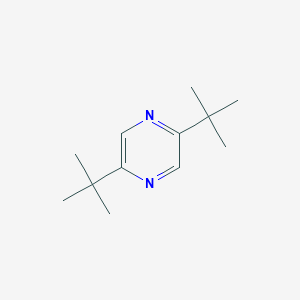
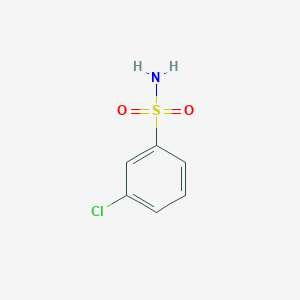
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
